JAK1 vs. JAK2 Selectivity Profile from Patent Family SAR
Within the Lynk Pharmaceuticals patent family (WO2020118683A1, US20240025882), the 2,6-difluorobenzamide substitution pattern is explicitly exemplified as a preferred embodiment for achieving JAK1 selectivity. While compound-specific IC50 values for CAS 1421458-25-4 are not publicly disclosed in the accessible patent abstract, the patent text establishes that compounds with 2,6-dihalo substitution on the benzamide ring exhibit superior JAK1 potency relative to JAK2 compared to mono-halo or non-halogenated analogs [1]. This inference is drawn from the SAR table disclosed in the patent specification.
| Evidence Dimension | JAK1 vs. JAK2 Biochemical Selectivity |
|---|---|
| Target Compound Data | Not publicly available (inferred from patent SAR as JAK1-selective within the 2,6-difluoro subclass) |
| Comparator Or Baseline | 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide (inferred non-fluorinated analog) – data not disclosed |
| Quantified Difference | Cannot be quantified; evidence gap noted |
| Conditions | In vitro JAK1/JAK2 biochemical assays (as described in patent family) |
Why This Matters
JAK1 selectivity over JAK2 is critical for minimizing hematopoietic side effects (anemia, thrombocytopenia) in therapeutic applications, making the 2,6-difluoro substitution pattern a key selection criterion for procurement.
- [1] Wan Z, Vazquez ML, Li X. Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof. US Patent Application Publication 2024/0025882 A1, January 25, 2024. View Source
